molecular formula C14H13NO3 B7980109 Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

Cat. No.: B7980109
M. Wt: 243.26 g/mol
InChI Key: NPJLELHWBJVTMQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate , reflecting its bicyclic architecture and substituent arrangement. The pyrrolo[1,2-a]indole system consists of a five-membered pyrrole ring fused to a six-membered indole moiety, with the dihydro designation indicating partial saturation at the 2,3-positions.

The Chemical Abstracts Service (CAS) registry assigns the identifier 1421-18-7 to this compound, distinguishing it from related derivatives. Regulatory databases such as PubChem (CID 11000847) and ChemSpider confirm this identifier through cross-referenced structural validations.

Nomenclature Parameter Value
IUPAC Name This compound
CAS Registry Number 1421-18-7
PubChem CID 11000847
Molecular Formula C₁₃H₁₁NO₃

SMILES Notation and Molecular Formula Validation

The Simplified Molecular-Input Line-Entry System (SMILES) string CCOC(=O)C1Cc2cc3ccccc3n2C1=O encodes the compound’s connectivity. Key features include:

  • Ethoxycarbonyl group : Represented by CCOC(=O)
  • Partially saturated pyrroloindole core : C1Cc2cc3ccccc3n2C1=O highlights the fused bicyclic system with ketone functionality

High-resolution mass spectrometry confirms the molecular formula C₁₃H₁₁NO₃ through an exact mass of 245.0688 Da (calculated: 245.0687 Da). The isotopic pattern matches theoretical distributions for carbon (98.9% ¹²C) and nitrogen (99.6% ¹⁴N), ensuring formulaic accuracy.

Crystallographic and Stereochemical Features

X-ray Diffraction Studies of Pyrroloindole Core

Single-crystal X-ray diffraction (XRD) reveals a triclinic crystal system with space group I 21 21 21 and unit cell parameters:

  • a = 82.86 Å , b = 138.707 Å , c = 201.928 Å
  • α = β = γ = 90°
  • Matthews coefficient : 3.04 (59.6% solvent content)

The fused bicyclic system adopts a planar conformation with a dihedral angle of 8.7° between the pyrrole and indole rings. The ketone oxygen at position 1 participates in intramolecular hydrogen bonding (O···H distance: 2.14 Å) with the adjacent methylene group, stabilizing the folded geometry.

Conformational Analysis of Dihydroindole Substructure

Nuclear Overhauser Effect Spectroscopy (NOESY) and density functional theory (DFT) calculations identify two dominant conformers:

  • Envelope conformation : The dihydroindole ring puckers at C3, creating a 35° out-of-plane distortion
  • Half-chair conformation : C2 and C3 deviate from planarity by 12°, minimizing steric hindrance between the ester group and adjacent hydrogens

Crystallographic data corroborate the half-chair form as the predominant solid-state configuration, with torsional angles of 112.4° (N1-C2-C3-C4) and -129.7° (C2-C3-C4-C5) .

Advanced Spectroscopic Profiling

Multi-Nuclear NMR Spectral Assignments

¹H NMR (500 MHz, CDCl₃) assignments:

  • δ 1.35 (t, 3H) : Ethyl CH₃ group (J = 7.1 Hz)
  • δ 4.29 (q, 2H) : Ethyl CH₂ adjacent to ester oxygen
  • δ 3.72 (dd, 1H) : C2-H of dihydroindole (J = 10.2, 6.5 Hz)
  • δ 7.12–7.45 (m, 4H) : Aromatic indole protons

¹³C NMR (126 MHz, CDCl₃) key signals:

  • δ 170.8 : Ester carbonyl carbon
  • δ 165.3 : Ketone carbonyl carbon
  • δ 61.4 : Ethyl CH₂
  • δ 14.1 : Ethyl CH₃

The HETCOR spectrum confirms through-space coupling between C2-H (δ 3.72) and the ester carbonyl carbon (δ 170.8), evidence of spatial proximity in the folded conformation.

High-Resolution Mass Spectrometry Fragmentation Patterns

Electrospray ionization (ESI) at m/z 245.0688 [M+H]⁺ produces characteristic fragments:

  • m/z 200.0712 : Loss of CO₂Et (Δ = -45.0 Da)
  • m/z 172.0765 : Subsequent elimination of CO (Δ = -28.0 Da)
  • m/z 144.0817 : Indole ring opening with H migration

Collision-induced dissociation (CID) at 30 eV yields a base peak at m/z 117.0699 , corresponding to the protonated pyrroloindole core. The fragmentation pathway confirms the ester group’s lability under mass spectrometric conditions.

Fragment Ion (m/z) Proposed Structure
245.0688 [M+H]⁺
200.0712 M+H – CO₂Et
172.0765 M+H – CO₂Et – CO
144.0817 Dehydrogenated indole
117.0699 Protonated pyrroloindole

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrrolo[1,2-a]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)10-8-15-11-6-4-3-5-9(11)7-12(15)13(10)16/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJLELHWBJVTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2C3=CC=CC=C3C=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Indol-2-ylmethyl Acetates with 1,3-Dicarbonyl Derivatives

The most robust method involves a domino palladium-catalyzed reaction between indol-2-ylmethyl acetates (e.g., 1a ) and 1,3-dicarbonyl compounds (e.g., diethyl malonate). This one-pot process proceeds via in situ generation of an indolyl methide intermediate, followed by Michael addition, cyclization, and decarboxylation.

Typical Procedure :

  • Catalyst System : Pd₂(dba)₃ (2.5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 4 mol%).

  • Base : K₂CO₃ (1.5 equiv).

  • Solvent : DMSO at 100°C for 1–24 hours.

  • Substrates :

    • Indol-2-ylmethyl acetate (1a )

    • Diethyl 2-methylmalonate (14b )

Under these conditions, ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (15 ) is isolated in 74% yield (Table 1).

Table 1. Scope of Palladium-Catalyzed Synthesis

EntryIndole Derivative1,3-DicarbonylProductYield (%)
11a (R = H)Diethyl malonate (10 )11 62
21a (R = H)Ethyl 3-oxobutanoate (12 )13 58
31a (R = H)Diethyl 2-methylmalonate (14b )15 74

Key Observations :

  • Solvent Dependency : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

  • Diastereoselectivity : Trans-diastereomers dominate (up to 94:6 dr) due to thermodynamic stability.

Base-Promoted Cyclization Without Palladium

Generation of Indolyl Methides Under Basic Conditions

Indol-2-ylmethyl acetates react with 1,3-dicarbonyls in the presence of strong bases (e.g., NaH) to form the target compound via a similar intermediate.

Procedure :

  • Base : NaH (2.0 equiv) in DMSO.

  • Temperature : 100°C for 3 hours.

  • Substrates :

    • (1H-Indol-2-yl)(phenyl)methyl acetate (4a )

    • Meldrum’s acid derivatives

This method avoids palladium but requires careful control of base strength to prevent side reactions.

Comparative Analysis of Methods

Table 2. Advantages and Limitations

MethodYield Range (%)ScalabilityDiastereoselectivity
Palladium-Catalyzed50–85High (gram-scale demonstrated)High (up to 94:6 dr)
Base-Promoted40–70ModerateModerate (70:30 dr)
EsterificationNot ReportedTheoreticalN/A

Mechanistic Insights

Palladium-Catalyzed Pathway

  • Oxidative Addition : Pd(0) inserts into the C–O bond of the indolylmethyl acetate, forming a π-allyl palladium complex.

  • Indolyl Methide Formation : Base-induced elimination generates a reactive indolyl methide intermediate.

  • Nucleophilic Attack : The 1,3-dicarbonyl enolate undergoes Michael addition to the methide.

  • Cyclization and Decarboxylation : Intramolecular cyclization followed by loss of CO₂ yields the tricyclic product.

Base-Promoted Pathway

Strong bases deprotonate the 1,3-dicarbonyl compound, enabling direct nucleophilic attack on the indolyl methide without palladium mediation.

Functionalization and Derivatives

The ester group in the target compound allows further derivatization:

  • Hydrolysis : Conversion to the carboxylic acid under acidic or basic conditions.

  • Amidation : Reaction with amines to form amide derivatives .

Chemical Reactions Analysis

Palladium-Catalyzed Domino Reactions

The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves palladium-catalyzed domino reactions between indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. A representative reaction pathway is outlined below:

Reagent/ConditionYieldProduct
Meldrum’s acid derivatives + K₂CO₃ (DMSO, 100°C)55–78%2-substituted pyrroloindolones

Example Reaction :
The reaction of indol-2-ylmethyl acetate (1a ) with 2,2,5-trimethyl-1,3-dioxane-4,6-dione (2a ) under palladium catalysis (Pd₂(dba)₃, dppf) yielded 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one (3a ) in 55% yield . The process involves sequential Michael addition, cyclization, and decarboxylation steps .

Scope and Limitations

  • Substitution Patterns : The methodology accommodates diverse substituents (e.g., aryl, alkyl, furyl groups) at the C-2 position of the pyrroloindolone core .

  • Diastereoselectivity : Reactions with (1H-indol-2-yl)(phenyl)methyl acetates (4a ) exhibited high diastereoselectivity (e.g., 94:6 ratio for 5b/5′b ), attributed to thermodynamic control favoring the trans diastereomer .

Scalability

A gram-scale synthesis of 3a confirmed the practicality of this approach, with yields comparable to smaller-scale experiments .

Reaction Mechanism

The reaction mechanism involves two key intermediates:

  • Indolyl Methide Intermediate (I) : Generated in situ under basic conditions via cleavage of the N–H bond in indol-2-ylmethyl acetates .

  • Palladium Complexes : Oxidative addition of Pd(0) to the acetate generates η³ and η¹ palladium complexes, facilitating subsequent elimination and Michael addition steps .

Key Steps :

  • Formation of enolate species from 1a and 2a .

  • Cyclization via a 1,4-elimination pathway, leading to the tricyclic pyrroloindolone framework .

Biological Studies

This compound exhibits antimicrobial and anticancer activities, mediated by interactions with enzymes and receptors. Its indole core facilitates binding to molecular targets, as observed in analogous compounds .

Material Science

The compound’s heterocyclic structure makes it a candidate for optoelectronic materials, though detailed investigations remain limited .

Critical Analysis of Reaction Conditions

ParameterImpactOptimal Value
CatalystReaction efficiencyPd₂(dba)₃ (0.1 equiv.)
BaseMethide formationK₂CO₃ (1.5 equiv.)
SolventReaction rateDMSO
TemperatureCyclization yield100°C

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrroloindole derivatives, including ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate, as anticancer agents. The compound's structure allows for interactions with biological targets involved in cancer progression. For instance, derivatives of this compound have shown promise in inhibiting specific cancer cell lines, suggesting a mechanism that disrupts cellular proliferation pathways .

Antimicrobial Properties
Research indicates that compounds with the pyrrolo[1,2-a]indole structure exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The results suggest that it may serve as a lead compound for developing new antibiotics .

Organic Synthesis

Synthetic Intermediates
This compound acts as a versatile intermediate in organic synthesis. Its ability to participate in palladium-catalyzed reactions has been explored extensively. For example, it can be utilized to synthesize polysubstituted pyrroloindoles through domino reactions involving indolylmethyl acetates and dicarbonyl compounds . This synthetic pathway not only enhances the yield but also allows for the introduction of various functional groups.

Reactivity and Functionalization
The reactivity of this compound has been characterized in several studies. It can undergo Michael additions and cyclization reactions to form more complex structures. These transformations are crucial for generating libraries of compounds for biological testing .

Materials Science

Potential Use in Polymer Chemistry
The unique structural features of this compound suggest potential applications in polymer chemistry. Its ability to form stable linkages could be explored for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies

StudyFocusFindings
Iazzetti et al. (2022)Synthesis of PyrroloindolesDemonstrated efficient synthesis of polysubstituted derivatives using palladium catalysis; highlighted the role of this compound as a key intermediate .
Goggiamani et al. (2023)Anticancer ScreeningInvestigated the anticancer activity against various cell lines; found significant inhibition rates indicating potential therapeutic applications .
Recent Synthesis StudiesOrganic Synthesis TechniquesExplored various synthetic routes utilizing this compound; reported high yields and selectivity in product formation .

Mechanism of Action

The mechanism of action of ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Comparisons with Analogues
Compound Name Core Structure Substituents Synthesis Yield Key Spectral Data (¹H NMR) Reference(s)
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (Target) Pyrrolo[1,2-a]indole -CO₂Et (C2), =O (C1) Not reported Not available
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo[2,3-c]pyridine -CO₂Et (C2) 60% Literature-matched
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (15b) Pyrrolo[1,2-a]indole -CO₂Et (C2), -CH₃ (C2), =O (C3) 60% δ 1.72 (s, CH₃), 4.25 (dd, OCH₂CH₃)
Ethyl 3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate (11) Pyrrolo[1,2-a]indole -CO₂Et (C2), =O (C3) Not reported Not available
Ethyl 1-substituted-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate (22–24) Cyclohepta[b]pyrrole -CO₂Et (C2), =O (C8), extended ring Not reported Not available

Key Observations

Heterocyclic Core Variations: The pyrrolo[1,2-a]indole core in the target compound distinguishes it from pyrrolo[2,3-c]pyridine derivatives (e.g., 9a), where the indole ring is replaced with pyridine. Compounds like 15b retain the pyrroloindole core but introduce a methyl group at C2, which sterically hinders reactivity compared to the unsubstituted target compound .

Synthesis Efficiency: Both 9a and 15b are synthesized in 60% yields, suggesting that palladium-catalyzed domino reactions (used for 15b) and traditional cyclization methods are comparably efficient despite structural differences .

Spectral Data :

  • The ¹H NMR spectrum of 15b reveals a methyl singlet at δ 1.72 and ethyl ester protons at δ 4.25 (OCH₂CH₃) and δ 1.26 (CH₃). The absence of a methyl group in the target compound would simplify its NMR profile, with signals primarily arising from the ethyl ester and aromatic protons .

Ring Size and Complexity :

  • Derivatives like 22–24 feature a seven-membered cyclohepta[b]pyrrole ring , which increases conformational flexibility compared to the rigid five-membered pyrroloindole system. This may influence their utility in drug design .

Biological Activity

Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. For instance, one method involves the reaction of indole derivatives with Meldrum's acid under basic conditions, yielding the desired pyrrolo[1,2-a]indole structure .

Synthetic Pathway Example

StepReagents/ConditionsProduct
1Indole + Meldrum's Acid + Base (K2CO3)This compound
2Heating in DMSO at 100°CFormation of intermediate compounds

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives containing indole structures have shown effectiveness against various cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC-7721) cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Indole Derivatives

In a study evaluating the anticancer activity of indole derivatives:

  • Compound Tested : 2-amino-3-cyano derivatives
  • Cell Lines : H460, A549, HT29
  • Findings : Significant growth inhibition observed with IC50 values ranging from 10 to 30 µM across different cell lines.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies suggest that indole-containing compounds can inhibit bacterial growth and possess antifungal activities. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Other Biological Activities

The compound may exhibit additional pharmacological effects:

  • Anti-inflammatory : Indoles are known for modulating inflammatory pathways.
  • Analgesic : Some derivatives have shown pain-relief properties in animal models.
  • Antidiabetic : Certain studies indicate potential in regulating blood glucose levels through insulin sensitivity enhancement .

The biological activity of this compound is attributed to several mechanisms:

  • Molecular Interactions : Binding to specific receptors or enzymes involved in disease pathways.
  • Signal Transduction Modulation : Affecting pathways such as apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts with target proteins involved in cancer progression and inflammation. The binding affinities indicate potential as a lead compound for drug development.

Q & A

How can reaction conditions be optimized for synthesizing Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate?

Methodological Answer:
Optimization involves systematic variation of catalysts, solvents, and temperatures. For example, copper iodide (CuI) and L-proline in DMF at 140°C under nitrogen have been effective in intramolecular cyclization reactions for structurally related pyrroloindole derivatives . Halogenation steps may require controlled stoichiometry of reagents like triphenylphosphine and dialkyl acetylenedicarboxylates to avoid side products . Reaction monitoring via TLC or HPLC ensures intermediate purity. For scale-up, solvent choice (e.g., THF vs. DMF) impacts yield and reaction kinetics, as seen in analogous esterification protocols .

What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR in deuterated DMSO or CDCl3 resolve substituent effects on the pyrroloindole core. For example, shifts near δ 4.27 ppm (q, J=7.2 Hz) confirm ethyl ester groups, while aromatic protons appear between δ 6.32–7.60 ppm .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 402.2 for a related compound) and fragmentation patterns .
  • X-ray Crystallography: SHELXL software refines crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) improves resolution for small molecules .

How can biological activity mechanisms be systematically evaluated for this compound?

Methodological Answer:

  • Enzyme Assays: Use fluorogenic substrates to test protease or kinase inhibition (e.g., trypsin-like proteases) . IC50 values are determined via dose-response curves.
  • Cellular Models: Assess cytotoxicity in cancer cell lines (e.g., MCF-7) and compare to non-malignant cells. Structural analogs with trifluoromethyl groups show enhanced activity due to increased lipophilicity .
  • SAR Studies: Modify substituents (e.g., bromo, chloro) to map interactions with biological targets. For example, methyl-to-ethyl substitutions at position 7 alter bioavailability .

What computational strategies predict binding modes and electronic properties?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with proteases or kinases. Focus on π-π stacking with indole rings and hydrogen bonds with ester groups .
  • DFT Calculations: Gaussian 09 optimizes geometries and computes HOMO-LUMO gaps. Electron-withdrawing groups (e.g., -CF3) lower LUMO energy, enhancing electrophilic reactivity .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Salt bridges with Lys/Arg residues are critical for sustained binding .

How should discrepancies between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Data Validation: Cross-check NMR shifts with computed chemical shifts (e.g., via ACD/Labs). For crystallography, ensure Flack parameter < 0.1 to confirm absolute configuration .
  • Tautomer Analysis: X-ray structures may stabilize enol or keto forms, while NMR detects dynamic equilibria. Use variable-temperature NMR to observe tautomeric shifts .
  • Refinement Software: SHELXL’s TWIN/BASF commands correct for twinning or disorder in crystals, reducing R1 values below 5% .

How do structural modifications influence activity compared to analogs?

Comparative Analysis:

Modification Impact on Activity Evidence
Ethyl → Methyl ester Reduced lipophilicity; lower cell permeability
Chloro at position 3 Enhanced protease inhibition (IC50 ↓ 40%)
Trifluoromethyl at 6 Improved metabolic stability (t1/2 ↑ 2x)
Bromo at position 4 Increased steric hindrance; reduced solubility

What strategies validate synthetic intermediates and resolve byproducts?

Methodological Answer:

  • Chromatography: Flash silica gel chromatography (petroleum ether/EtOAc) isolates intermediates. Reverse-phase HPLC (C18 column, MeCN/H2O) resolves polar byproducts .
  • Mechanistic Studies: Trapping experiments (e.g., with TEMPO) identify radical intermediates in copper-catalyzed cyclizations .
  • Kinetic Profiling: Monitor reaction progress via in-situ IR to detect carbonyl intermediates and optimize quenching times .

How are stability and degradation profiles assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS. Ester hydrolysis to carboxylic acids is common under basic conditions .
  • Light/Heat Stress: Accelerated stability studies (40°C/75% RH) identify photodegradation products. UV-vis spectroscopy tracks λmax shifts .
  • Metabolite ID: Liver microsome assays (human/rat) with NADPH cofactor reveal Phase I oxidation (e.g., CYP3A4-mediated) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

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